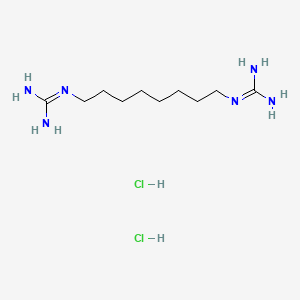

1,1'-(Octan-1,8-diyl)diguanidin-dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(8-carbamimidamidooctyl)guanidine dihydrochloride, with the chemical formula C10H24N6·2HCl, is a compound used in various scientific and industrial applications. It is also known by its IUPAC name: 1,1’-(octane-1,8-diyl)diguanidine dihydrochloride . This compound has a molecular weight of 301.26 g/mol and a melting point of 176-177°C.

Wissenschaftliche Forschungsanwendungen

N-(8-Carbamimidamidooctyl)guanidin-dihydrochlorid findet Anwendungen in:

Biologische Forschung: Als Guanidinderivat kann es in Studien im Zusammenhang mit Enzyminhibition, Proteinbindung oder Zellsignalwegen verwendet werden.

Medizin: Seine potenziellen therapeutischen Anwendungen werden noch untersucht.

Chemische Synthese: Es kann als Baustein in der organischen Synthese dienen.

5. Wirkmechanismus

Der genaue Wirkmechanismus ist unklar. Seine Guanidin-Einheit deutet auf mögliche Wechselwirkungen mit biologischen Zielen wie Enzymen oder Rezeptoren hin. Weitere Forschung ist erforderlich, um seinen genauen Wirkmechanismus aufzuklären.

Vorbereitungsmethoden

Synthesewege: Die Synthesewege für N-(8-Carbamimidamidooctyl)guanidin-dihydrochlorid sind nicht umfassend dokumentiert. Es kann durch Guanidinchemie hergestellt werden, die die Reaktion von Guanidin mit einem geeigneten Alkylierungsmittel beinhaltet. Weitere Einzelheiten zu bestimmten Synthesemethoden erfordern zusätzliche Forschung.

Industrielle Produktion: Leider sind Informationen über großtechnische Produktionsverfahren für diese Verbindung begrenzt.

Analyse Chemischer Reaktionen

Reaktivität: N-(8-Carbamimidamidooctyl)guanidin-dihydrochlorid kann an verschiedenen chemischen Reaktionen teilnehmen:

Basizität: Aufgrund der Guanidin-Funktionseinheit wirkt es als starke Base.

Salzbildung: Es bildet leicht Salze mit Säuren (z. B. Dihydrochloridsalz).

Substitutionsreaktionen: Es kann nucleophile Substitutionsreaktionen eingehen.

Komplexbildung: Es kann Komplexe mit Metallionen bilden.

Alkylierungsmittel: Zur Guanidin-Alkylierung verwendet.

Säuren: Um das Dihydrochloridsalz zu bilden.

Lösungsmittel: Häufig verwendete Lösungsmittel sind Wasser, Methanol und Ethanol.

Hauptprodukte: Das Hauptprodukt ist das Dihydrochloridsalz von N-(8-Carbamimidamidooctyl)guanidin.

Wirkmechanismus

The exact mechanism of action remains unclear. its guanidine moiety suggests possible interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

N-(8-Carbamimidamidooctyl)guanidin-dihydrochlorid ist aufgrund seiner spezifischen Struktur einzigartig. Ähnliche Verbindungen umfassen andere Guanidinderivate, wie Metformin und Biguanide, die bei der Behandlung von Diabetes eingesetzt werden.

Eigenschaften

CAS-Nummer |

25303-05-3 |

|---|---|

Molekularformel |

C10H25ClN6 |

Molekulargewicht |

264.80 g/mol |

IUPAC-Name |

2-[8-(diaminomethylideneamino)octyl]guanidine;hydrochloride |

InChI |

InChI=1S/C10H24N6.ClH/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14;/h1-8H2,(H4,11,12,15)(H4,13,14,16);1H |

InChI-Schlüssel |

SINIUUOFHQJKON-UHFFFAOYSA-N |

SMILES |

C(CCCCN=C(N)N)CCCN=C(N)N.Cl.Cl |

Kanonische SMILES |

C(CCCCN=C(N)N)CCCN=C(N)N.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)

![4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1654528.png)

![Propanedinitrile, [[[3,5-bis(trifluoromethyl)phenyl]amino]methylene]-](/img/structure/B1654529.png)

![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B1654534.png)

![7-Bromo-benzo[c]isothiazole](/img/structure/B1654536.png)

![Trimethyl-[3-oxo-3-(4-propoxyphenyl)propyl]azanium;iodide](/img/structure/B1654537.png)

![N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1654546.png)